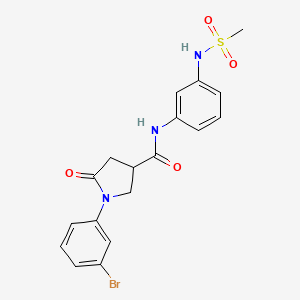
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea is a compound belonging to the class of organic molecules known as ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a pyridinone moiety, which is known for its diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves the following key steps:
Pyridinone Derivative Synthesis: The starting material, 4-methoxy-6-methyl-2-oxopyridine, is prepared by methylating 4-hydroxy-6-methyl-2-pyridone.
Alkylation: The pyridinone derivative undergoes alkylation using 2-bromoethylamine to form an intermediate compound.
Urea Formation: The intermediate is then reacted with 3-phenylpropyl isocyanate under mild conditions to yield the final product.
Industrial Production Methods: While industrial-scale production methods are proprietary, they often involve optimized conditions to increase yield and purity. These methods may include:
Catalysts: Utilizing catalysts to accelerate the reaction.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale synthesis, ensuring consistent quality.
化学反応の分析
Types of Reactions: 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction with agents like lithium aluminum hydride can break down the urea linkage.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH) for nucleophilic substitution
Major Products: Depending on the reaction, the major products include N-oxide derivatives, reduced amine products, and various substituted analogs.
科学的研究の応用
1-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and anticancer activities due to its pyridinone core.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes, potentially inhibiting their activity by binding to their active sites.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving nucleotide synthesis or degradation.
類似化合物との比較
1-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-phenylurea
1-(2-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea
1-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-fluorophenyl)urea
Uniqueness: The presence of the 3-phenylpropyl group distinguishes it from other similar compounds, potentially enhancing its pharmacological activities and binding affinity to specific targets. This structural variation allows for unique interactions with biological molecules, leading to distinct biological effects.
特性
IUPAC Name |
1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-13-17(25-2)14-18(23)22(15)12-11-21-19(24)20-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAGBZNVRELLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NCCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2557784.png)
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)



![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
![N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2557797.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
